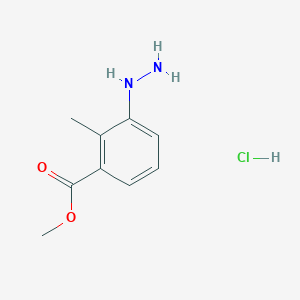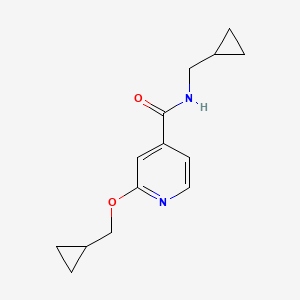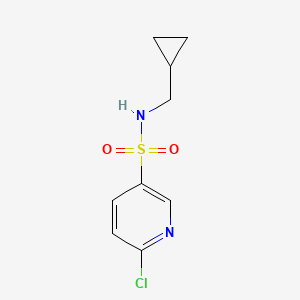
Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride” is a chemical compound with the CAS Number: 1955540-35-8 . It has a molecular weight of 216.67 and its IUPAC name is methyl 3-hydrazineyl-2-methylbenzoate hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H12N2O2.ClH/c1-6-7 (9 (12)13-2)4-3-5-8 (6)11-10;/h3-5,11H,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 216.67 . It’s stored at a temperature of 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like boiling point, density, and solubility were not found in the available resources.Scientific Research Applications
Antimicrobial Activity Studies
- Synthesis and Antimicrobial Activity : A study on the synthesis of 1,3,4-thiadiazoles from derivatives of hydrazonoyl halide, including the antimicrobial activity of these compounds, could be relevant to understanding how Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride might be used in developing new antimicrobial agents. The compounds showed significant activity against various microorganisms, highlighting the potential of hydrazine derivatives in antimicrobial research (Shehadi, Abdelrahman, Abdelraof, & Rashdan, 2022).
Photonic and Optical Applications
- Optical Limiting and Nonlinear Optical Properties : Research on hydrazone derivatives, including their third-order nonlinear optical properties and potential in photonic devices, suggests a possible area of application for this compound in developing materials with desirable optical properties for use in laser protection and optical switching devices (Nair et al., 2022).
Analytical Chemistry and Environmental Monitoring
- Environmental Monitoring of Contaminants : Studies involving the detection of parabens and other phenolic compounds in environmental samples could inform the use of this compound in analytical methodologies for monitoring environmental pollutants. The development of sensitive methods for measuring such compounds in human milk and water indicates the importance of analytical chemistry in assessing exposure to environmental contaminants (Ye, Bishop, Needham, & Calafat, 2008).
Drug Development and Bioconjugation
- Bioorthogonal Coupling Reactions : A study on combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid to form a stable boron-nitrogen heterocycle in neutral aqueous solution showcases the potential of hydrazine derivatives in bioconjugation techniques. This reaction, orthogonal to protein functional groups, highlights the utility of such compounds in developing bioconjugates for biological research and drug development (Dilek, Lei, Mukherjee, & Bane, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound contains a hydrazine group, which can potentially interact with biological targets through mechanisms such as redox reactions, chelation, and nucleophilic substitution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
methyl 3-hydrazinyl-2-methylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-7(9(12)13-2)4-3-5-8(6)11-10;/h3-5,11H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXTZUHFKXXRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NN)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2904996.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2904997.png)
![N-(2,4-difluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904998.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2904999.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2905003.png)

![[(5-bromo-2-furyl)methyl][(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2905005.png)
![7-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2905007.png)
![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2905008.png)



